molecular formula C11H18ClNO2 B6343938 2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol hydrochloride CAS No. 1240567-43-4

2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol hydrochloride

Cat. No.: B6343938
CAS No.: 1240567-43-4
M. Wt: 231.72 g/mol
InChI Key: GRLLPKVDNAJQAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol hydrochloride is a chemical compound with a variety of applications in scientific research and industry This compound is known for its unique chemical structure, which includes a methoxy group, an isopropylamino group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol hydrochloride typically involves the reaction of 2-methoxyphenol with isopropylamine in the presence of formaldehyde. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, and may include additional purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol hydrochloride can be compared to other similar compounds, such as:

    2-Methoxy-5-prop-2-enyl-phenol: Similar structure but with a prop-2-enyl group instead of an isopropylamino group.

    2-Methoxy-5-(phenylamino)methylphenol: Contains a phenylamino group instead of an isopropylamino group.

    4-((4-Methoxyphenyl)amino)methyl-N,N-dimethylaniline: Similar structure but with different substituents on the phenol ring.

Properties

IUPAC Name

2-methoxy-5-[(propan-2-ylamino)methyl]phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c1-8(2)12-7-9-4-5-11(14-3)10(13)6-9;/h4-6,8,12-13H,7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLLPKVDNAJQAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC(=C(C=C1)OC)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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